5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
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Description
5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a methyl group attached to a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
- **Attachment
Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline and a suitable diketone, the pyrazoloquinoline core can be formed through a cyclization reaction.
Introduction of the Fluorobenzyl Group: This step can be achieved via a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazoloquinoline intermediate.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-7-12-23-20(13-16)25-21(15-29(23)14-18-5-3-4-6-22(18)26)24(27-28-25)17-8-10-19(30-2)11-9-17/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNLZOPDIYFLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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